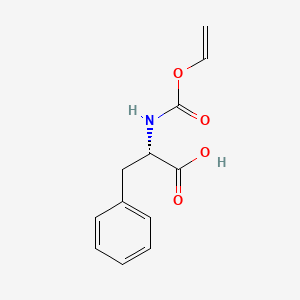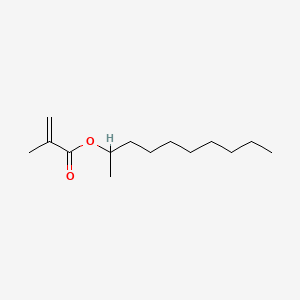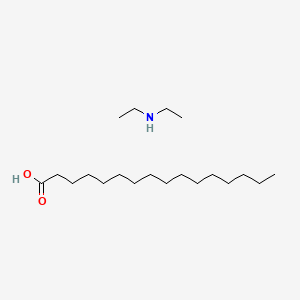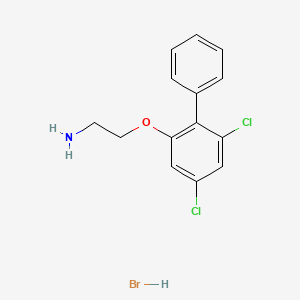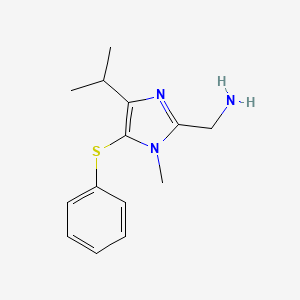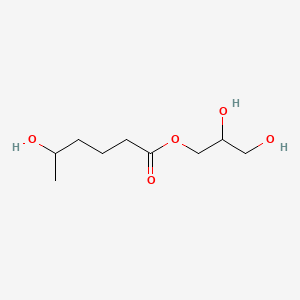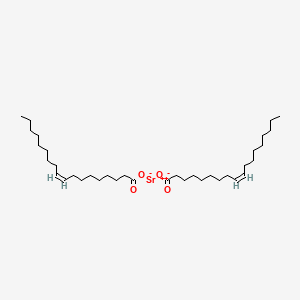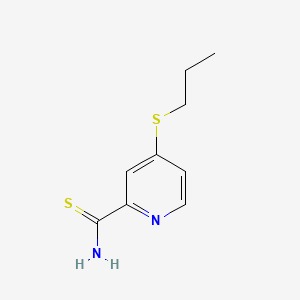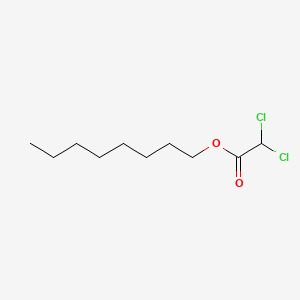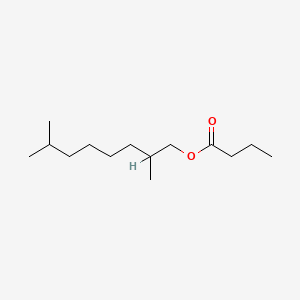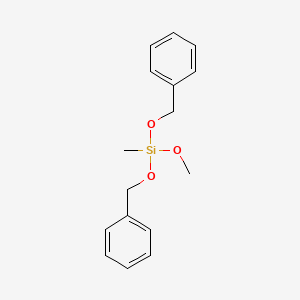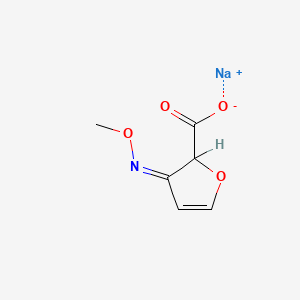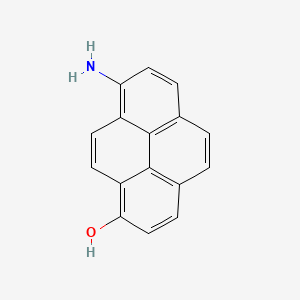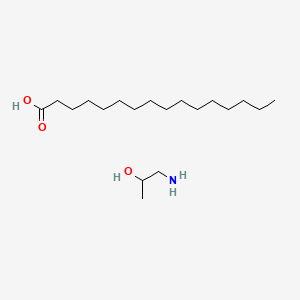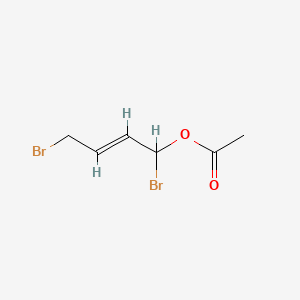
1,4-Dibromo-2-butenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2-butenyl acetate is an organic compound with the molecular formula C6H8Br2O2. It is a derivative of butene, featuring two bromine atoms and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-butenyl acetate can be synthesized through the bromination of 2-buten-1-ol followed by acetylation. The process typically involves the following steps:
Bromination: 2-buten-1-ol is treated with bromine (Br2) in an inert solvent such as chloroform at low temperatures to yield 1,4-dibromo-2-buten-1-ol.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2-butenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form allenes or other unsaturated compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Bases: Sodium hydride (NaH) and other strong bases are used in elimination reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted butenyl acetates can be formed.
Elimination Products: Allenes and other unsaturated compounds are typical products of elimination reactions.
Scientific Research Applications
1,4-Dibromo-2-butenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-butenyl acetate involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing for substitution or elimination reactions to occur. These reactions can modify the structure of the compound, leading to the formation of new products with different properties .
Comparison with Similar Compounds
1,4-Dibromo-2-butene: Similar in structure but lacks the acetate group.
2-Buten-1-ol: The precursor to 1,4-dibromo-2-butenyl acetate, lacking bromine atoms.
1,4-Dibromo-2-butyne: Another brominated butene derivative with different reactivity due to the presence of a triple bond.
Properties
CAS No. |
64503-11-3 |
|---|---|
Molecular Formula |
C6H8Br2O2 |
Molecular Weight |
271.93 g/mol |
IUPAC Name |
[(E)-1,4-dibromobut-2-enyl] acetate |
InChI |
InChI=1S/C6H8Br2O2/c1-5(9)10-6(8)3-2-4-7/h2-3,6H,4H2,1H3/b3-2+ |
InChI Key |
ZPTZOBRTOWPGCN-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)OC(/C=C/CBr)Br |
Canonical SMILES |
CC(=O)OC(C=CCBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


